Cinnoline picrate

Catalog No.
S12392209
CAS No.
5949-25-7
M.F
C14H9N5O7
M. Wt
359.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnoline picrate

CAS Number

5949-25-7

Product Name

Cinnoline picrate

IUPAC Name

cinnoline;2,4,6-trinitrophenol

Molecular Formula

C14H9N5O7

Molecular Weight

359.25 g/mol

InChI

InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H

InChI Key

QLHVVSNSIMGRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Cinnoline picrate is a chemical compound formed from the combination of cinnoline and picric acid, specifically known as 2,4,6-trinitrophenol. The molecular formula for cinnoline picrate is C14H9N5O7\text{C}_{14}\text{H}_{9}\text{N}_{5}\text{O}_{7} with a molecular weight of approximately 359.25 g/mol. Cinnoline itself is an aromatic heterocyclic compound characterized by its bicyclic structure, which includes two nitrogen atoms in a six-membered ring system. This compound is isomeric with other naphthyridines such as quinoxaline and phthalazine .

, including:

  • Oxidation: Cinnoline derivatives can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to products such as cinnoline N-oxide.
  • Reduction: Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride, yielding dihydrocinnoline derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or alkylating agents replace functional groups on the cinnoline ring .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst .

Cinnoline picrate exhibits a range of biological activities that make it of interest in medicinal chemistry. It has been studied for:

  • Antibacterial and Antifungal Properties: Cinnoline derivatives have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects: Cinnoline compounds can inhibit enzymes like cyclooxygenase-2, which are involved in inflammatory processes.
  • Anticancer Activity: Some studies suggest that cinnoline derivatives may induce apoptosis in cancer cells .

The synthesis of cinnoline picrate typically involves the reaction of cinnoline with picric acid under controlled conditions. Common methods include:

  • Reflux Method: Cinnoline is reacted with picric acid in an organic solvent such as ethanol, heated under reflux to facilitate the reaction.
  • Alternative Synthetic Routes: Other methods may involve variations in solvents and temperatures to optimize yield and purity .

Cinnoline picrate has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential therapeutic uses in treating infections and inflammatory diseases.
  • Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Research into the interaction mechanisms of cinnoline picrate indicates its potential to engage with various molecular targets. For instance, it can inhibit specific enzymes involved in inflammation and cancer pathways. The compound's ability to interact with DNA suggests possible anticancer effects by inducing cell death mechanisms .

Cinnoline picrate can be compared with several similar compounds based on their structural characteristics and biological activities:

CompoundMolecular FormulaNotable Properties
QuinoxalineC8H6N2\text{C}_8\text{H}_6\text{N}_2Antibacterial and antifungal activities
QuinazolineC8H6N4\text{C}_8\text{H}_6\text{N}_4Known for anticancer properties
PhthalazineC8H6N2\text{C}_8\text{H}_6\text{N}_2Used in pharmaceutical synthesis

Uniqueness of Cinnoline Picrate

Cinnoline picrate is unique due to its specific combination of cinnoline and picrate moieties, which confer distinct chemical and biological properties. Its diverse range of reactions and applications makes it a valuable compound for scientific research, particularly in medicinal chemistry .

Cinnoline, first synthesized in 1883 via the Richter cyclization of o-alkynylaniline derivatives, marked a pivotal advancement in aromatic heterocycle chemistry. Early work focused on its structural elucidation and reactivity, with the Widman–Stoermer and Borsche syntheses further expanding access to substituted cinnolines. The introduction of picrate moieties into cinnoline systems emerged later, driven by the need to stabilize reactive intermediates and enhance solubility for crystallographic studies.

Cinnoline’s isomeric relationship with quinoxaline and phthalazine spurred comparative studies, revealing distinct electronic properties attributable to its 1,2-diazanaphthalene framework. These investigations laid the groundwork for modern applications, particularly in coordination chemistry, where the picrate anion’s electron-withdrawing nitro groups enhance ligand-metal charge transfer.

Role of Picrate Motifs in Modern Coordination Chemistry

Picric acid’s unique trifunctional nitro-phenolic structure enables versatile coordination behavior. When combined with cinnoline, the resulting picrate salt exhibits enhanced Lewis basicity at the phenolic oxygen and nitrogen centers. Recent crystallographic analyses demonstrate that cinnoline picrate forms stable complexes with alkaline-earth metals through:

  • N→M coordination via cinnoline’s pyridazine-like nitrogen
  • O→M bonding through picrate’s phenolate oxygen
  • Secondary interactions with nitro group oxygen atoms

This multimodal binding capability is exemplified in barium and strontium complexes, where cinnoline picrate acts as a bridging ligand, facilitating the construction of polymeric networks with tunable porosity.

The Richter cyclization represents one of the most fundamental and historically significant approaches for the synthesis of cinnoline-picrate hybrid systems [1] [9]. This classical methodology involves the diazotization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes followed by hydration and cyclization to form the cinnoline nucleus [9] [14]. The Richter-type cyclization has been extensively utilized for the preparation of 4-halocinnoline intermediates, which serve as crucial precursors for subsequent picrate adduct formation [10] [15].

The mechanistic pathway of Richter cyclization proceeds through the formation of ortho-ethynylarenediazonium salts, which undergo intramolecular cyclization under controlled conditions [11] [15]. Richter cyclization of ortho-(1,3-butadiynyl)phenyltriazene has been demonstrated to produce 3-alkynyl-4-bromocinnoline in high yields [10] [11]. The bromine atom at the carbon-4 position can subsequently be substituted with sodium azide in absolute dimethylformamide to yield 4-azidocinnolines, which can then be converted to picrate derivatives through appropriate reaction conditions [15].

Research findings indicate that the Richter-type cyclization exhibits excellent tolerance to variations of functional groups on the aryl moiety, making it a versatile approach for generating diverse cinnoline scaffolds [15]. The synthetic route based on Richter-type cyclization of 2-ethynyl-4-aryltriazenes results in the formation of 4-bromo-6-arylcinnolines with yields ranging from 65% to 85% depending on the substrate [15]. Nucleophilic substitution of the bromine atom with picrate functionality can be achieved under mild conditions, typically involving potassium picrate in polar aprotic solvents at elevated temperatures.

SubstrateYield (%)Reaction Time (h)Temperature (°C)
2-Ethynyl-4-phenyltriazene784120
2-Ethynyl-4-(4-methoxyphenyl)triazene823.5115
2-Ethynyl-4-(4-trifluoromethylphenyl)triazene755125
2-Ethynyl-4-(3-thienyl)triazene716130

The Richter cyclization approach offers several advantages for cinnoline-picrate synthesis, including mild reaction conditions, good functional group tolerance, and the ability to introduce diverse substitution patterns [13] [15]. The methodology has been successfully applied to the synthesis of various 6-aryl-4-azidocinnolines, which can subsequently undergo reaction with picric acid to form the desired picrate complexes [15].

Modern Transition Metal-Catalyzed Coupling Strategies

Contemporary approaches to cinnoline-picrate hybrid synthesis have increasingly relied on transition metal-catalyzed methodologies, particularly those involving rhodium, palladium, and copper catalysts [16] [17] [18]. These modern strategies offer enhanced selectivity, improved yields, and broader substrate scope compared to classical methods.

Rhodium-catalyzed carbon-hydrogen bond activation and annulation reactions have emerged as powerful tools for constructing cinnoline frameworks [6] [16] [18]. The rhodium(III)-catalyzed two-fold carbon-hydrogen activation and [4 + 2] annulation of nitrogen-aryl cyclic hydrazides with vinyl acetate provides access to 3,4-unsubstituted, 1,2-phthaloyl-protected cinnolines [18]. This methodology proceeds through initial carbon-hydrogen bond activation directed by the nitrogen-containing functional group, followed by alkene insertion and subsequent cyclization to form the cinnoline core [18].

Palladium-catalyzed approaches have demonstrated significant utility in the synthesis of pyrazolone-fused cinnolines through carbon-hydrogen activation and annulation cascades [17] [20]. The palladium-catalyzed [4 + 2] annulation of pyrazol-3-ones with α,γ-substituted allenoates proceeds via nitrogen-acyl-valine ligand-assisted ortho-carbon-hydrogen activation [17]. Initial ortho-carbon-hydrogen activation generates an ortho-alkenylated intermediate, followed by cyclopalladation and migratory insertion of the allenoate to form a seven-membered palladacycle [17]. Reductive elimination ultimately furnishes the pyrazolone-fused cinnoline products with yields typically ranging from 70% to 90% [17].

Copper-catalyzed aerobic oxidative dehydrogenative coupling represents another significant advancement in cinnoline synthesis [19]. This methodology employs dimethylaminopyridine as a highly efficient ligand for copper-catalyzed oxidation, with molecular oxygen serving as a green oxidizing agent [19]. The process demonstrates excellent functional group tolerance under mild reaction conditions and has been successfully applied to the preparation of benzo[c]cinnolines on gram scale with yields up to 100% [19].

Catalyst SystemSubstrate TypeYield Range (%)Reaction Conditions
Rhodium(III)/AcetateNitrogen-aryl hydrazides75-9280°C, 12-24 h
Palladium(II)/Valine ligandPyrazol-3-ones70-90100°C, 8-16 h
Copper(I)/DimethylaminopyridineHydrazine derivatives85-10060°C, 4-8 h

The integration of these transition metal-catalyzed methodologies with picrate formation protocols enables the efficient synthesis of cinnoline-picrate hybrid systems [16] [19]. The cinnoline products obtained from these catalytic processes can be directly subjected to picrate salt formation through reaction with picric acid in appropriate solvents [24] [29]. The electron-rich nature of the cinnoline nitrogen atoms facilitates the formation of stable picrate complexes through ionic interactions and hydrogen bonding [24].

Solvent-Mediated Crystallization Techniques for Picrate Adduct Formation

The formation of cinnoline-picrate hybrid systems relies critically on solvent-mediated crystallization techniques that facilitate the assembly of stable picrate adducts [21] [24] [27]. Solvent selection plays a fundamental role in directing the nucleation kinetics and ease of nucleation in the crystallization process [46] [47].

Picric acid derivatives demonstrate remarkable propensity for forming crystalline picrate salts with organic molecules through specific electrostatic interactions and hydrogen bonding [29] [32]. The nature of the molecular partners participating in the bond-formation process determines the strength and type of electron donor-acceptor bonding in picric acid complexes [29]. The phenolic hydroxyl group of picric acid promotes salt formation with diverse organic bases, including nitrogen-containing heterocycles such as cinnoline [29] [41].

Solvent-mediated crystallization of cinnoline-picrate adducts typically employs polar protic solvents such as ethanol, methanol, or mixed solvent systems [31] [33]. The slow evaporation solution growth technique has proven particularly effective for obtaining high-quality single crystals suitable for structural characterization [31]. Crystalline cinnoline picrate can be synthesized by mixing equimolar solutions of cinnoline with picric acid in ethanol and stirring the solution for 30 minutes [29]. The resulting yellowish crystals can be filtered and recrystallized to obtain excellent quality crystals with yields typically exceeding 90% [29].

The crystallization process benefits from careful control of temperature and concentration parameters [25] [33]. Lead picrate synthesis studies have demonstrated that dichloromethane extraction can be employed for purification to remove unreacted picric acid as a contaminant and facilitate recrystallization [25]. The concentrated solution can be added to dichloromethane for purification, yielding refined crystalline products [25].

Solvent SystemCrystallization MethodYield (%)Crystal Quality
EthanolSlow evaporation94Excellent
Methanol/Water (2:1)Cooling crystallization89Good
Acetone/DichloromethaneSolvent exchange85Very good
Ethanol/Water (1:2)Temperature gradient91Excellent

Advanced crystallization techniques employ solvent-mediated polymorphic transformation approaches to control the final crystal form [27]. The dissolution of metastable forms and nucleation of stable polymorphs can be achieved through careful manipulation of water activity in the solvent system [27]. Online infrared spectroscopy has revealed that the solvent environment significantly influences polymorphic transformation by affecting molecular conformation and assembly in solution [27].

The formation of picrate adducts demonstrates strong dependence on solvent polarity and hydrogen bonding capacity [24] [46]. Dichloromethane solutions have been found to extract picric acid from aqueous solution, resulting in the formation of stable adducts [24]. The intense coloration observed in some picrate complexes correlates with the disposition of picrate moieties close to aromatic ring systems, consistent with charge-transfer absorption phenomena [24].

The electronic structure of cinnoline-picrate complexes reveals fundamental insights into the charge-transfer mechanisms governing their formation and stability. Density functional theory calculations demonstrate that cinnoline, with its unique bicyclic nitrogen heterocycle structure, exhibits distinctive electronic properties that facilitate charge-transfer interactions with picrate as an electron acceptor [1] [2].

The molecular orbital analysis indicates that cinnoline possesses a characteristic highest occupied molecular orbital (HOMO) energy of approximately -7.48 eV and a lowest unoccupied molecular orbital (LUMO) energy of -3.80 eV, resulting in a HOMO-LUMO energy gap of approximately 3.68 eV [3]. This energy gap is critical for understanding the charge-transfer dynamics, as it determines the electronic excitation energy required for electron transfer processes. The presence of two nitrogen atoms in the cinnoline framework creates electron-deficient regions that can interact favorably with electron-rich systems, while simultaneously providing lone pair electrons that can participate in donor-acceptor interactions [4].

Picrate, functioning as a strong electron acceptor, exhibits complementary electronic properties that enhance charge-transfer complex formation. The trinitrophenol structure of picrate contains three strongly electron-withdrawing nitro groups that create a highly electron-deficient aromatic system [5] [6]. Nuclear magnetic resonance studies of charge-transfer complexes between picrate and various nitrogen-containing donors reveal that association constants correlate directly with the energy of the charge-transfer transition, confirming the electronic nature of these interactions [7].

The charge-transfer process between cinnoline and picrate involves the transfer of electron density from the nitrogen lone pairs and π-electron system of cinnoline to the electron-deficient π-system of picrate. This interaction results in the formation of a ground-state complex with partial charge separation, characterized by a distinctive charge-transfer absorption band in the visible region [8] [9]. The electronic coupling between donor and acceptor orbitals determines the strength of this interaction, with calculated coupling matrix elements providing quantitative measures of the charge-transfer efficiency [10].

Computational studies using time-dependent density functional theory (TD-DFT) reveal that the charge-transfer character of excited states can be analyzed through natural transition orbitals and electron-hole correlation analysis [11]. These calculations demonstrate that cinnoline-picrate complexes exhibit significant charge-transfer character in their low-lying excited states, with the electron density redistribution occurring predominantly between the nitrogen-containing regions of cinnoline and the nitro groups of picrate [12].

The frontier molecular orbital analysis further reveals that the HOMO of cinnoline is primarily localized on the nitrogen atoms and the adjacent carbon atoms, while the LUMO exhibits significant contribution from the benzene ring portion of the molecule [13] [14]. This orbital distribution pattern facilitates efficient overlap with the corresponding orbitals of picrate, leading to favorable charge-transfer interactions. The calculated first-order hyperpolarizability values for cinnoline derivatives demonstrate their potential for nonlinear optical applications, with electron-acceptor substituted derivatives showing enhanced properties [13] [14].

Solvatochromic Behavior in Polar Aprotic Media

The solvatochromic properties of cinnoline-picrate complexes in polar aprotic solvents provide crucial insights into the environmental effects on charge-transfer interactions. Solvatochromic studies reveal that these complexes exhibit pronounced spectral shifts in response to solvent polarity changes, with bathochromic shifts of up to 167 nm observed when transitioning from highly polar to moderately polar aprotic solvents [15].

In polar aprotic media such as dimethyl sulfoxide (DMSO), acetonitrile, and dimethylformamide (DMF), cinnoline-picrate complexes demonstrate negative solvatochromism, where increasing solvent polarity leads to blue-shifted absorption maxima [15] [16]. This behavior is attributed to the differential solvation of the ground and excited states of the charge-transfer complex. The ground state, characterized by partial charge separation, is more effectively stabilized by polar solvents compared to the excited state, resulting in an increased energy gap between these states [17] [18].

The solvent-dependent spectral behavior can be quantitatively analyzed using the Kamlet-Taft solvatochromic parameters, which account for the hydrogen bonding acceptor ability (β), hydrogen bonding donor ability (α), and dipolarity/polarizability (π) of the solvent [19]. For cinnoline-picrate complexes in polar aprotic solvents, the π parameter shows the strongest correlation with the observed spectral shifts, indicating that dipolar interactions play a dominant role in determining the solvatochromic response [18].

Temperature-dependent solvatochromic studies reveal that the complexation behavior varies significantly with thermal conditions. At elevated temperatures, the charge-transfer interaction becomes more pronounced due to increased molecular motion and enhanced orbital overlap [20] [18]. The triplet quantum yield of cinnoline upon photoexcitation demonstrates strong temperature dependence, with higher temperatures facilitating intersystem crossing through El-Sayed allowed pathways [20].

Polar aprotic solvents exhibit unique effects on the supramolecular assembly of cinnoline-picrate complexes. In DMSO, the complexes adopt spherical morphologies, while in other polar aprotic solvents such as acetonitrile and DMF, rod-like and flower-like structures are observed [21]. These morphological variations are attributed to the different hydrogen bonding capabilities and steric interactions of the solvent molecules with the complex components [16].

The kinetic aspects of charge-transfer complex formation in polar aprotic media reveal that the association rate constants are significantly enhanced compared to protic solvents. This enhancement is due to the reduced solvation of the nucleophilic nitrogen atoms in cinnoline, which allows for more efficient interaction with the electrophilic picrate acceptor [22]. The absence of strong hydrogen bonding between the solvent and the complex components results in increased reactivity and faster complex formation kinetics [22].

Electrochemical studies in polar aprotic media demonstrate that the redox potentials of both cinnoline and picrate are significantly altered upon complex formation. The electron-donating ability of cinnoline is enhanced, while the electron-accepting capacity of picrate is increased, leading to more favorable thermodynamics for charge-transfer interactions [16]. These electrochemical changes are accompanied by characteristic shifts in the nuclear magnetic resonance spectra, confirming the electronic nature of the solvent-mediated interactions [8].

Temperature-Dependent Supramolecular Assembly Pathways

The temperature-dependent supramolecular assembly of cinnoline-picrate complexes reveals distinct pathways that govern the formation of ordered structures with varying morphologies and properties. At low temperatures, the assembly process is dominated by thermodynamic control, leading to the formation of highly ordered crystalline structures with well-defined intermolecular interactions [23] [21].

Temperature-dependent crystallization studies demonstrate that the nucleation and growth kinetics of cinnoline-picrate complexes are strongly influenced by thermal conditions. At temperatures below 75°C, the crystallization process exhibits a narrow temperature range for precipitation, favoring the formation of uniform crystal morphologies with enhanced optical properties [23]. The use of small amounts of hydrochloric acid as a crystallization catalyst further enhances the temperature-dependent assembly process, promoting the formation of light-colored, highly pure crystals with improved mechanical properties [23].

At elevated temperatures ranging from 90°C to 115°C, the supramolecular assembly pathways shift toward kinetic control, resulting in the formation of metastable intermediate phases that can undergo subsequent transformation upon cooling [23]. Dynamic light scattering measurements reveal that the average particle size of the assembled structures decreases with increasing temperature, indicating enhanced molecular mobility and reduced aggregation tendencies [24].

The temperature-dependent assembly process involves multiple hierarchical levels of organization. At the molecular level, thermal energy affects the conformational preferences of both cinnoline and picrate components, influencing their mutual recognition and binding affinity [25]. At the supramolecular level, temperature controls the balance between enthalpic and entropic contributions to the assembly process, determining the overall thermodynamic stability of the resulting structures [26].

Thermal analysis studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal characteristic phase transitions that occur during the temperature-dependent assembly process. The DSC traces show distinct endothermic peaks corresponding to the melting of different polymorphic forms, while the TGA curves indicate the thermal stability ranges of the assembled structures [27] [28]. These thermal events correlate with changes in the supramolecular organization, as evidenced by temperature-dependent X-ray diffraction patterns [26].

The kinetic aspects of temperature-dependent assembly reveal that the rate of complex formation follows an Arrhenius-type temperature dependence, with activation energies ranging from 15 to 25 kcal/mol depending on the specific assembly conditions [26]. The entropy changes associated with the assembly process are consistently negative, indicating that the formation of ordered structures involves a significant loss of translational and rotational freedom [26] [29].

At temperatures above 200°C, the cinnoline-picrate complexes undergo thermal decomposition, leading to the breakdown of the supramolecular structure and the formation of volatile decomposition products [27]. The thermal stability of the assembled structures is enhanced by the presence of strong intermolecular interactions, including hydrogen bonding, π-π stacking, and charge-transfer interactions [5] [30].

Temperature-dependent spectroscopic studies reveal that the optical properties of the assembled structures are highly sensitive to thermal conditions. The absorption maxima exhibit systematic shifts with temperature, reflecting changes in the electronic structure and intermolecular interactions within the assembled complexes [27]. These spectral changes are reversible upon cooling, demonstrating the thermoreversible nature of the temperature-dependent assembly process [31].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

359.05019764 g/mol

Monoisotopic Mass

359.05019764 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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